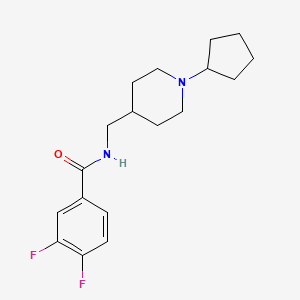
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a difluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of 1-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
-
N-Alkylation: : The next step involves the N-alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Amide Formation: : The final step is the coupling of the N-alkylated piperidine with 3,4-difluorobenzoyl chloride to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions, as well as the development of more efficient catalysts and solvents to minimize waste and enhance the overall efficiency of the process.
化学反应分析
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
-
Substitution: : The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols, and substitution reactions would result in various substituted benzamides.
科学研究应用
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
-
Biology: : The compound is studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new biochemical assays.
-
Medicine: : Research into its pharmacological properties may reveal potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes involved in disease pathways.
-
Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These could include binding to receptors or enzymes, thereby modulating their activity. The difluorobenzamide moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-((1-cyclohexylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
- N-((1-cyclopropylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
- N-((1-cyclobutylpiperidin-4-yl)methyl)-3,4-difluorobenzamide
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-difluorobenzamide is unique due to its specific cyclopentyl substitution, which may confer distinct steric and electronic properties compared to its cyclohexyl, cyclopropyl, or cyclobutyl analogs. These differences can affect the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable subject of study in medicinal chemistry and drug development.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c19-16-6-5-14(11-17(16)20)18(23)21-12-13-7-9-22(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCEDIXNLKGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
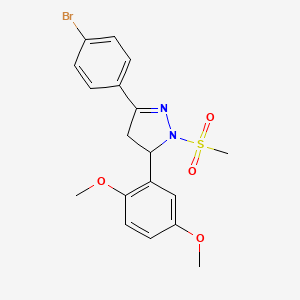
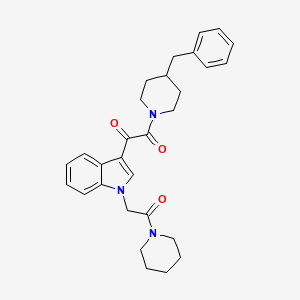
![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)
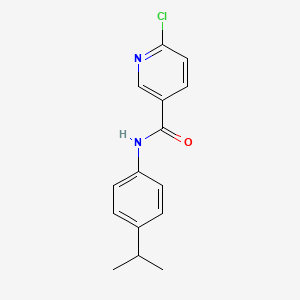
![1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)
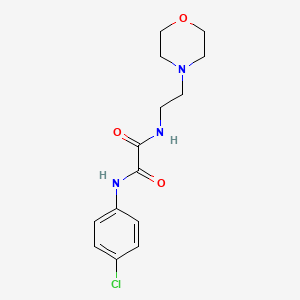

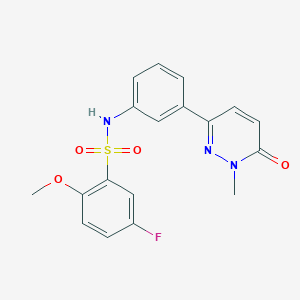
![ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)
![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
